

In-depth Technical Guide: 2-(Tritylthio)acetic Acid

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Compound of Interest

Compound Name: 2-(Tritylthio)acetic acid

CAS No.: 34914-36-8

Cat. No.: B1587632

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Executive Summary

2-(Tritylthio)acetic acid (CAS: 34914-36-8), also known as S-Tritylmercaptoacetic acid, is a specialized organosulfur building block critical to peptide chemistry, bioconjugation, and linker design in drug development.^[1] It serves as a robust "masked" thiol equivalent, allowing researchers to introduce a sulfhydryl group into molecules—typically at the N-terminus of peptides or as part of a linker payload—while keeping it protected during harsh synthetic steps.

Its primary utility lies in its acid-labile trityl (triphenylmethyl) protecting group, which offers orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like disulfides). This guide details its physicochemical profile, synthetic utility, mechanistic reactivity, and validated experimental protocols for its application in solid-phase peptide synthesis (SPPS) and bioconjugation.

Chemical Identity & Physicochemical Profile^[2]^[3]^[4] ^[5]^[6]^[7]^[8]^[9]

The compound consists of a carboxylic acid tail (for coupling) and a trityl-protected thiol head. The bulky trityl group provides steric shielding, preventing premature oxidation or disulfide formation.

Table 1: Physicochemical Specifications

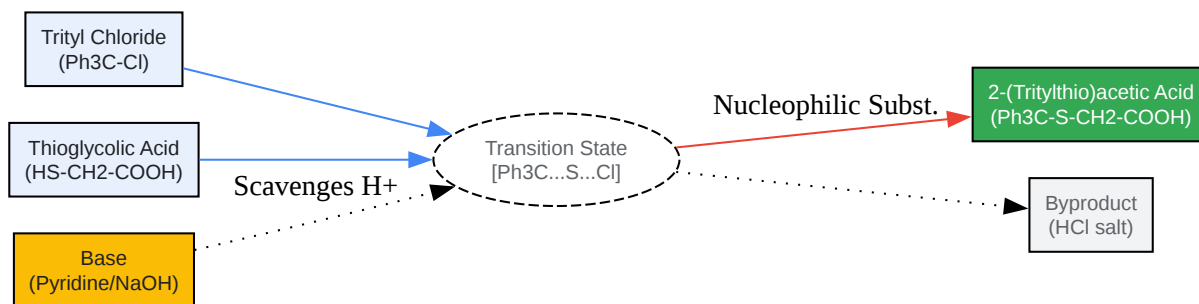
Property	Specification
IUPAC Name	2-(Tritylsulfanyl)acetic acid
CAS Number	34914-36-8
Molecular Formula	C ₂₁ H ₁₈ O ₂ S
Molecular Weight	334.43 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
pKa (COOH)	~3.6–3.8 (Estimated based on thioglycolic acid derivatives)
Storage Stability	Store at 2–8°C; Hygroscopic; Stable under inert atmosphere
Hazards	Irritant (H315, H319, H335)

Synthetic Pathways & Manufacturing

The synthesis of **2-(Tritylthio)acetic acid** is a nucleophilic substitution reaction where the sulfur atom of thioglycolic acid attacks the electrophilic central carbon of trityl chloride. This reaction is typically driven by a base (pyridine or NaOH) to neutralize the liberated HCl.

Synthesis Mechanism

The steric bulk of the trityl group makes the formation of the S-Trt bond highly selective for sulfur over oxygen nucleophiles (under controlled conditions), as the "soft" sulfur is a better match for the carbocation-like character of the trityl center.



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Figure 1: Synthetic pathway for **2-(Tritylthio)acetic acid** via nucleophilic substitution.

Reactivity Profile & Mechanistic Insights

The Trityl Protecting Group (S-Trt)

The S-Trityl group is acid-labile. Its stability relies on the steric hindrance of the three phenyl rings, which protects the sulfur from electrophiles and oxidants. However, in the presence of strong acids (e.g., TFA), the C-S bond cleaves to form a stable triphenylmethyl cation (Trt⁺).

- Deprotection Reagents: Trifluoroacetic acid (TFA) is the standard.
- Scavengers: Because the liberated Trt⁺ cation is highly electrophilic, it will re-alkylate the sulfur or other nucleophiles (like Tryptophan) if not quenched. Triisopropylsilane (TIPS) or Ethanedithiol (EDT) must be used as scavengers.

The Carboxylic Acid

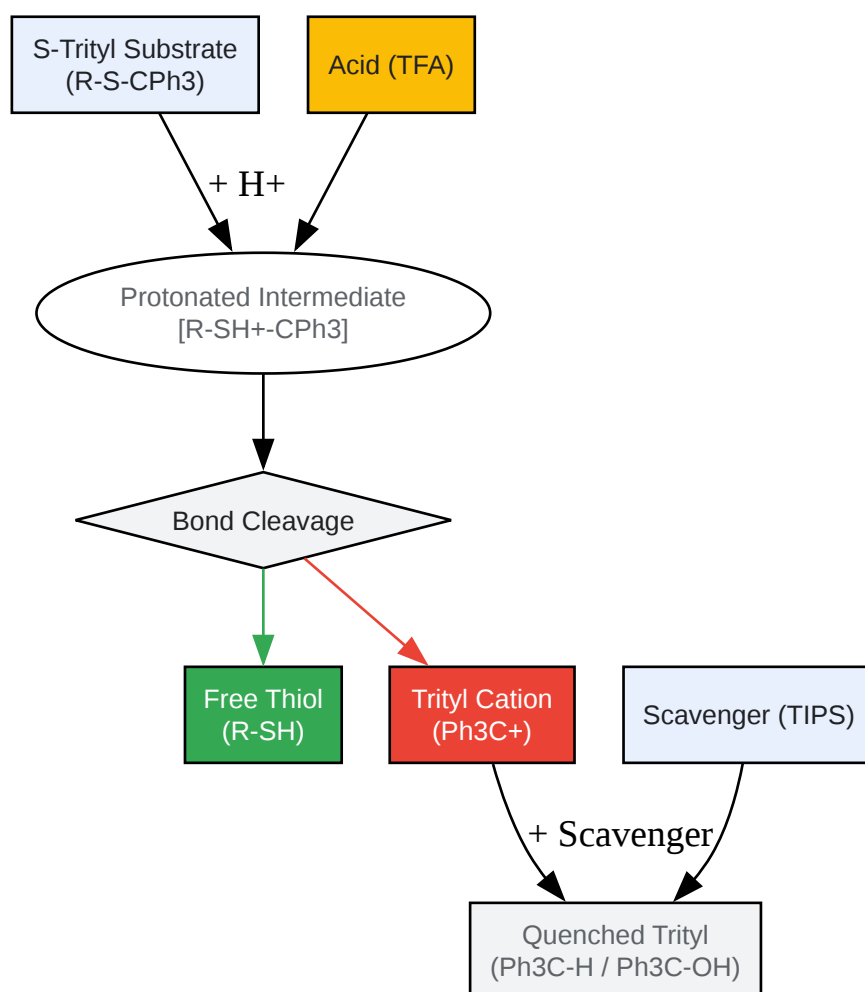
The carboxylic acid moiety behaves as a standard aliphatic acid. It can be activated for amide bond formation using:

- Carbodiimides: DIC/HOBt
- Uronium/Phosponium Salts: HATU, HBTU, PyBOP
- Active Esters: NHS esters

Oxidation Potential

While the S-Trt group prevents disulfide formation, once deprotected, the free thiol (HS-CH₂-R) is susceptible to air oxidation.

- Controlled Oxidation: Iodine (I₂) can be used to simultaneously deprotect the S-Trt group and form a disulfide bond (S-S) in one step, a technique often used in peptide cyclization.



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Figure 2: Acid-catalyzed deprotection mechanism of the S-Trityl group showing the necessity of scavengers.

Applications in Drug Discovery & Peptidomimetics

N-Terminal Thiol Introduction

In Solid-Phase Peptide Synthesis (SPPS), **2-(Tritylthio)acetic acid** is often coupled to the N-terminus of a peptide chain as the final step.

- Purpose: To create a "thiol handle" for subsequent conjugation (e.g., to maleimide-functionalized fluorophores, PEG chains, or drugs) or for native chemical ligation.
- Advantage: Unlike using a Cysteine residue, this moiety lacks an amino group, effectively "capping" the peptide and preventing further elongation or Edman degradation.

Linker Chemistry for ADCs

In Antibody-Drug Conjugates (ADCs), this molecule serves as a spacer. The carboxylic acid attaches to the drug payload (via an amide/ester), and the trityl-protected thiol awaits deprotection for conjugation to the antibody's cysteine residues.

Surface Modification (SAMs)

The compound is used to form Self-Assembled Monolayers (SAMs) on gold surfaces. The trityl group is removed either in solution or in situ on the gold surface, allowing the sulfur to form a strong Au-S covalent bond, exposing the carboxylic acid for further surface functionalization.

Experimental Protocols

Protocol A: Coupling to Resin-Bound Peptide (SPPS)

Objective: Attach **2-(Tritylthio)acetic acid** to the N-terminus of a peptide on Rink Amide resin.

- Preparation: Dissolve **2-(Tritylthio)acetic acid** (3.0 eq relative to resin loading) in dry DMF.
- Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Shake for 2 minutes to activate the carboxylate.
- Coupling: Add the activated solution to the deprotected resin-bound peptide (free amine).
- Incubation: Shake at room temperature for 45–60 minutes under nitrogen.
- Washing: Drain and wash resin with DMF (3x) and DCM (3x).

- Validation: Perform a Kaiser test (Ninhydrin). A negative result (yellow beads, colorless solution) indicates successful coupling (no free amines remaining).

Protocol B: Global Deprotection & Cleavage

Objective: Cleave peptide from resin and remove the Trityl group simultaneously.

- Cocktail Preparation: Prepare "Reagent K" or a similar cleavage cocktail:
 - TFA (Trifluoroacetic acid): 92.5%
 - TIPS (Triisopropylsilane): 2.5%
 - H₂O: 2.5%
 - DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT: 2.5%
- Reaction: Add cold cocktail to the resin (10 mL per gram of resin).
- Time: Shake for 2–3 hours at room temperature. Note: S-Trt removal is slower than N-Boc; ensure sufficient time.
- Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether.
- Recovery: Centrifuge the precipitate (white solid) to recover the crude thiolated peptide.

Protocol C: Selective S-Trt Removal (On-Resin)

Objective: Remove S-Trt while keeping peptide on resin (e.g., for cyclization).

- Reagent: 1% TFA in DCM with 5% TIPS.
- Flow: Treat resin with short pulses (2 min x 10 times). The yellow color (trityl cation) indicates cleavage.
- Wash: Wash extensively with DCM to remove the trityl cation before it re-attaches.

Safety & Handling

- Hazard Classification: Irritating to eyes, respiratory system, and skin (H315/H319/H335).
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
- Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2–8°C.
- Incompatibility: Strong oxidizing agents, strong bases.

References

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Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]
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